2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane
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Overview
Description
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a tert-butoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane typically involves the reaction of ethylene glycol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ether, which is then cyclized to form the dioxolane ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and tert-butoxyethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes that convert the compound into active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A related compound with similar ether linkages but lacking the dioxolane ring.
Triethylene glycol monobutyl ether: Another similar compound used in various industrial applications.
Uniqueness
2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the tert-butoxyethoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
112853-52-8 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H22O4/c1-11(2,3)15-9-6-12-5-4-10-13-7-8-14-10/h10H,4-9H2,1-3H3 |
InChI Key |
HDJILHVUSHQKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCCC1OCCO1 |
Origin of Product |
United States |
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